![molecular formula C5H12ClN3S B2659161 Thiomorpholine-4-carboximidamide hydrochloride CAS No. 2052359-97-2](/img/structure/B2659161.png)
Thiomorpholine-4-carboximidamide hydrochloride
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Thiomorpholine derivatives have been investigated for their antimicrobial properties. For instance, the synthesis and antimicrobial activity of 4-Thiomorpholine-4ylbenzohydrazide derivatives were explored, demonstrating the potential of thiomorpholine compounds as bioactive molecules with antimicrobial effects (D. Kardile & N. Kalyane, 2010).
Catalytic Applications
In materials science, thiomorpholine compounds have been utilized for their catalytic properties. A study highlighted the synthesis of a hydrogel containing thioether group for the preparation of gold nanoparticles, demonstrating the hydrogel's high catalytic activity in the reduction of 4-nitrophenol, indicating the versatility of thiomorpholine in catalytic applications (P. Ilgin, O. Ozay, & H. Ozay, 2019).
Medicinal Chemistry
Thiomorpholine and its derivatives have been essential building blocks in medicinal chemistry. The preparation of novel bridged bicyclic thiomorpholines as potentially useful components in drug development has been documented, showcasing the importance of thiomorpholine structures in creating biologically active compounds (Daniel P. Walker & D. J. Rogier, 2013).
Synthetic Methodology
Research has also focused on developing efficient synthetic routes for thiomorpholine compounds. For example, the regio- and stereo-selective synthesis of novel 3-thiomorpholines from ketoaziridines was reported, highlighting the advancements in synthetic methods for producing thiomorpholine derivatives with potential applications across different scientific domains (Fatemeh Khodadadi et al., 2021).
Safety and Hazards
properties
IUPAC Name |
thiomorpholine-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYMLSTXLOQZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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